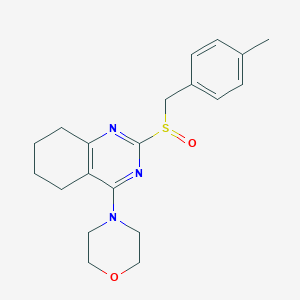

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide is a complex organic compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as drug development, molecular interaction studies, and chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide typically involves multiple steps:

Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the quinazoline ring.

Attachment of the 4-Methylbenzyl Group: This step involves the alkylation of the quinazoline core with 4-methylbenzyl halides under basic conditions.

Oxidation to Sulfoxide: The final step is the oxidation of the sulfur atom to form the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Reactivity of the Sulfoxide Group

The sulfoxide (–SO–) group participates in redox and nucleophilic reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Converts sulfoxide back to sulfide |

| Nucleophilic attack | Strong bases (e.g., NaOH) | Forms sulfinic acid derivatives |

| Elimination | Acidic conditions (e.g., HCl) | Generates sulfenic acid intermediates |

Key Findings :

-

The sulfoxide group enhances polarity and hydrogen-bonding capacity, influencing interactions with biological targets .

-

Oxidation state adjustments (sulfide ↔ sulfoxide ↔ sulfone) modulate pharmacokinetic properties .

Morpholino Ring Modifications

The morpholino substituent exhibits stability under acidic/basic conditions but can undergo alkylation or acylation:

| Reaction | Reagents | Outcome |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃ | Forms quaternary ammonium salts |

| Acylation | Acetyl chloride, pyridine | Produces acylated morpholino derivatives |

Tetrahydroquinazoline Core Reactivity

-

Aromatic electrophilic substitution : Limited due to reduced aromaticity in the tetrahydro ring.

-

Ring-opening reactions : Occurs under strong acidic conditions (e.g., conc. H₂SO₄) to yield diamine intermediates.

Stability Under Various Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Thermal (100–150°C) | Stable | None reported |

| UV light | Moderate | Sulfoxide decomposition to sulfide |

| Aqueous acid (pH < 3) | Unstable | Ring-opened diamines |

Comparative Analysis with Analogues

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has the following molecular formula and structure:

- Molecular Formula : C20H25N3O2S

- Molecular Weight : 355.5 g/mol

The structure includes a quinazoline core, which is known for its diverse biological activities. The presence of a morpholine ring and a sulfoxide functional group contributes to its pharmacological properties.

Biological Activities

Research indicates that compounds similar to 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide exhibit various biological activities:

- Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The structure of this compound suggests it may act on specific molecular targets involved in tumorigenesis.

- Kinase Inhibition : The compound's design aligns with the development of small-molecule inhibitors targeting kinases implicated in cancer pathways. For instance, inhibitors of the RET kinase have shown promise in treating certain cancers .

- Neuroprotective Effects : Some studies suggest that morpholine-containing compounds can exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

- Inhibition of RET Kinase : A study highlighted the development of benzamide derivatives that included similar structural motifs to those found in this compound. These compounds demonstrated moderate to high potency as RET kinase inhibitors, showcasing the potential for this compound class in oncology .

- Structure-Activity Relationship Studies : Research into the structural modifications of quinazoline derivatives has provided insights into how changes can enhance biological activity. The incorporation of various substituents on the quinazoline core has been linked to improved inhibition profiles against specific cancer cell lines .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have revealed important data regarding absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing lead compounds for clinical use .

Mecanismo De Acción

The mechanism of action of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide: The reduced form of the sulfoxide.

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfone: The oxidized form of the sulfoxide.

Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

Uniqueness

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfoxide moiety, in particular, allows for specific interactions and reactivity that are not observed in its sulfide or sulfone counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide (CAS No. 338963-54-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C20H25N3OS

- Molecular Weight : 355.5 g/mol

- Boiling Point : Approximately 574°C (predicted)

- Density : 1.24 g/cm³ (predicted)

- pKa : 5.42 (predicted)

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing several cellular pathways. The sulfoxide moiety enhances its reactivity and interaction profile compared to related compounds like sulfides and sulfones .

Biological Activities

Research indicates that this compound exhibits several key biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting tumor growth in various cancer cell lines. It may exert its effects through apoptosis induction and cell cycle arrest.

- A study demonstrated its efficacy in reducing cell viability in malignant pleural mesothelioma cells when used in combination with other therapeutic agents .

-

Anti-inflammatory Properties :

- Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokine production, thus offering potential therapeutic benefits in inflammatory diseases.

- Enzyme Inhibition :

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory | Unique sulfoxide moiety enhances reactivity |

| 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide | Similar to above | Moderate anticancer activity | Lacks the enhanced reactivity of the sulfoxide |

| 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfone | Similar to above | Limited data available | Oxidized form may exhibit different properties |

Case Studies

- In Vitro Studies :

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates compared to control groups. This suggests potential for further development as an anticancer agent.

Propiedades

IUPAC Name |

4-[2-[(4-methylphenyl)methylsulfinyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-15-6-8-16(9-7-15)14-26(24)20-21-18-5-3-2-4-17(18)19(22-20)23-10-12-25-13-11-23/h6-9H,2-5,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUJTDCHIPSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.